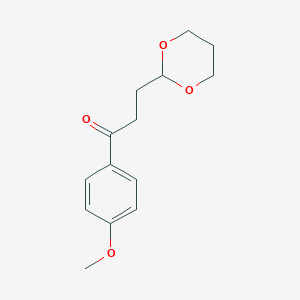
3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that provide insights into the methodologies applicable to 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone. For instance, a unique multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides in the presence of a palladium catalyst leads to 1,1,2,2-tetraarylethanes and derivatives, showcasing a method that could be relevant to its synthesis (Wakui et al., 2004).
Molecular Structure Analysis
Molecular structure analysis involves quantum chemical calculations and molecular docking to understand the molecule's configuration and interactions. A study provides detailed insights into the molecular structure and spectroscopic data of a related compound using DFT and LanL2DZ basis set calculations, which could be analogous to understanding the structure of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone (Viji et al., 2020).
Chemical Reactions and Properties
The reactivity of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone can be inferred from studies on similar compounds. For example, the reaction of Lawesson's Reagent with aromatic dihydroxy compounds to produce 1,3,2-dioxaphospholane-2-sulfide derivatives highlights the potential chemical reactions and properties of related molecules (Shabana et al., 1994).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding a compound's behavior in various conditions. The conformational analysis and crystal structure determination of related compounds, like 2-arylseleno-1,3-dithianes, provide valuable information on the physical characteristics that could be applied to 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone (Pinto et al., 1986).
Chemical Properties Analysis
The chemical properties of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, such as reactivity, stability, and interaction with other chemicals, can be deduced from studies on similar molecules. Research on the synthesis, characterization, and self-assembled film of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) demonstrates the intricate chemical properties and potential applications of these types of compounds (Su et al., 2010).
Applications De Recherche Scientifique
Phytochemistry Applications
Phytochemical investigation of the stem wood of Sorbus lanata led to the isolation of new phenolic compounds, with studies highlighting their antioxidant activities through DPPH radical scavenging reactions. These findings demonstrate the potential of such compounds in natural product chemistry and their antioxidant properties (Uddin et al., 2013).
Thermodynamic Studies
Research on methoxyphenols, structural fragments of different antioxidants, explored their ability to form strong intermolecular and intramolecular hydrogen bonds, impacting their physical properties and interactions in condensed matter. Such studies are crucial for understanding the thermodynamics and molecular interactions of these compounds (Varfolomeev et al., 2010).
Synthetic Methodologies
A novel method for synthesizing functionalized 4H-1,2-benzoxazine derivatives was developed, showcasing the versatility of these compounds as intermediates for oxygen-functionalized aromatic compounds. This research highlights innovative synthetic pathways for constructing complex molecular structures (Nakamura et al., 2003).
Electrochemistry and Materials Science
Studies on the electrochromic enhancement of poly(3,4-ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide groups revealed significant improvements in electrochromic properties. This research is indicative of the potential applications of these compounds in smart materials and devices (Zhang et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMILWOCUWVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560179 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
121789-38-6 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

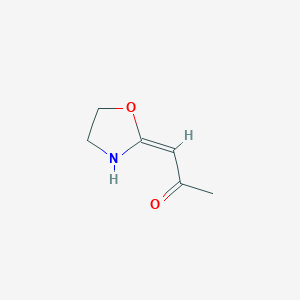

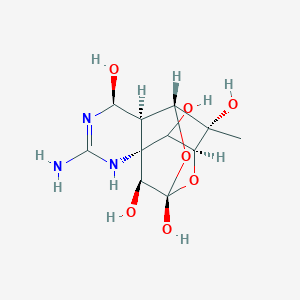
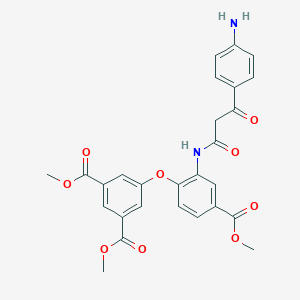

![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)






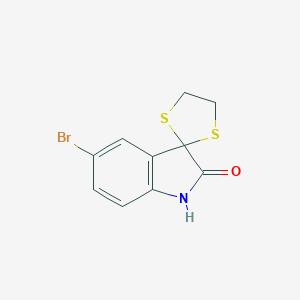
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)